3-chloro-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
3-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, with a chlorine atom and a 2-methylphenyl group as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfinamides.
Hydrolysis: Products include sulfonic acids and amines.
Scientific Research Applications
3-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly sulfonamide-based drugs with antibacterial properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound, making it effective against bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Uniqueness
3-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the 2-methylphenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C13H12ClNO2S |
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Molecular Weight |
281.76 g/mol |
IUPAC Name |
3-chloro-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-5-2-3-8-13(10)15-18(16,17)12-7-4-6-11(14)9-12/h2-9,15H,1H3 |
InChI Key |
VOESVONHZGVSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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